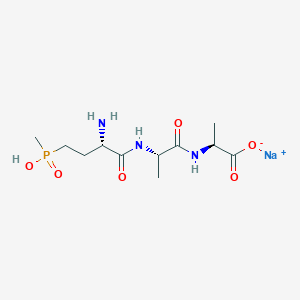

Bialaphos Sodium Salt

概要

説明

Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bialaphos Sodium Salt typically involves multiple steps, starting from basic organic molecules. The process often includes:

Amino Acid Derivatization: The initial step involves the derivatization of amino acids to introduce the necessary functional groups.

Coupling Reactions: The final assembly of the molecule is done through coupling reactions, often using peptide coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the reaction conditions and minimize by-products.

化学反応の分析

Hydrolysis to Phosphinothricin

Bialaphos sodium salt functions as a proherbicide, requiring enzymatic hydrolysis to release its active form, phosphinothricin. This reaction is catalyzed by plant peptidases, which cleave the tripeptide into:

-

Phosphinothricin (L-glufosinate, the herbicidal moiety)

-

Alanylalanine (a non-toxic dipeptide)

Reaction Pathway:

Key Features:

-

ATP Dependency : Hydrolysis occurs in plant cells, enabling selective toxicity in non-resistant species .

-

pH Sensitivity : Optimal cleavage occurs in neutral to slightly alkaline environments (pH 7.0–8.0).

ATP-Dependent Inhibition of Glutamine Synthetase

Phosphinothricin inhibits glutamine synthetase (GS) via a phosphorylation-dependent mechanism:

Mechanistic Steps:

-

ATP Binding : GS binds ATP, priming the active site for phosphinothricin interaction .

-

Phosphorylation : The phosphinate oxygen of phosphinothricin is phosphorylated, forming phosphinothricin-P .

-

Enzyme Inactivation : The phosphorylated intermediate stabilizes GS in a closed conformation with bound ADP, irreversibly inhibiting ammonia assimilation .

Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| IC (GS inhibition) | 2.1 µM | |

| 0.18 min |

Degradation Under Extreme Conditions

This compound decomposes under high temperatures or acidic/oxidizing environments:

Decomposition Products

Comparative Reactivity with Analogues

Bialaphos’ reactivity contrasts with other GS inhibitors:

| Compound | Activation Mechanism | GS Binding Affinity (K) |

|---|---|---|

| This compound | Enzymatic hydrolysis | 0.45 µM |

| Glufosinate-ammonium | Direct inhibition | 0.62 µM |

| Methionine sulfoximine | ATP-dependent phosphorylation | 0.38 µM |

Environmental Degradation Pathways

In aquatic systems, bialaphos undergoes:

科学的研究の応用

Plant Biotechnology

Transgenic Plant Selection

Bialaphos sodium salt is widely used as a selection agent in the transformation of various plant species. The bar gene, which confers resistance to bialaphos, is often introduced into plants via Agrobacterium-mediated transformation. This allows for the effective selection of transgenic plants that can survive in the presence of bialaphos while non-transgenic plants die off.

- Case Study: Rice Transformation

In a study involving rice plants, bialaphos was used to select transgenic lines expressing the bar gene. The resistant plants showed significant suppression of sheath blight symptoms when treated with bialaphos, demonstrating its effectiveness in enhancing disease resistance .

| Plant Species | Transformation Method | Selection Agent | Outcome |

|---|---|---|---|

| Rice | Agrobacterium | Bialaphos | Disease suppression |

| Populus alba | Stem segment culture | Bialaphos | No escape plants |

Herbicide Development

Bialaphos has been utilized in developing herbicides due to its potent herbicidal properties at higher concentrations. Its ability to inhibit glutamine synthetase makes it effective against a variety of weeds and pests.

- Case Study: Herbicide Efficacy

Research has shown that bialaphos can effectively control weed populations in agricultural settings, reducing competition for crops and improving yield .

Agricultural Applications

Weed Management

Due to its non-selective nature, bialaphos is employed in managing weed populations in crops genetically modified for resistance. This application is particularly relevant in no-till farming systems where herbicide-resistant crops are planted.

- Field Trials

Field trials have indicated that bialaphos can reduce weed biomass significantly when applied to transgenic crops, allowing for better crop establishment and growth .

| Application Type | Crop Type | Application Rate | Result |

|---|---|---|---|

| Herbicide | Transgenic Rice | 10 mg/L | Reduced weed biomass |

| Weed Control | Soybean | 5-10 mg/L | Improved crop yield |

Research Applications

Molecular Biology Studies

Bialaphos is also employed in molecular biology research to study gene expression and function. Its use as a selective agent allows researchers to isolate successful transformations and analyze gene function without interference from non-transformed cells.

- Case Study: Gene Expression Analysis

In research involving various plant species, bialaphos was used to confirm the expression of transgenes by selecting only those plants that survived treatment. This method has proven effective across multiple studies, facilitating advancements in plant genetic engineering .

作用機序

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Signal Transduction: Participates in cellular signaling pathways by interacting with receptors and other signaling molecules.

Metabolic Pathways: Influences metabolic pathways by acting as a substrate or inhibitor in biochemical reactions.

類似化合物との比較

Similar Compounds

- Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]butanoate

- Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]acetate

Uniqueness

Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry.

特性

CAS番号 |

71048-99-2 |

|---|---|

分子式 |

C11H21N3NaO6P |

分子量 |

345.26 g/mol |

IUPAC名 |

sodium;[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-methylphosphinate |

InChI |

InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1 |

InChIキー |

RTWIRLHWLMNVCC-WQYNNSOESA-M |

SMILES |

CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CCP(=O)(C)O)N.[Na+] |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)[O-])N.[Na+] |

正規SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)[O-])N.[Na+] |

外観 |

Solid powder |

melting_point |

160.0 °C |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

XAA |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bilanafos-sodium; MW 801; SF 1293; Bialaphos sodium; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。